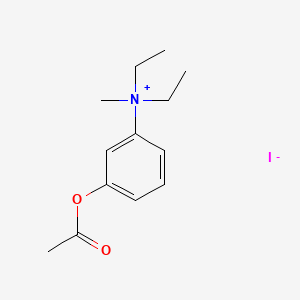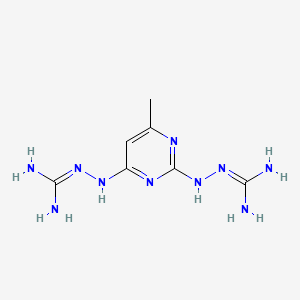
Trifluorosilylcobalt tetracarbonyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trifluorosilylcobalt tetracarbonyl is an organometallic compound with the chemical formula C₄CoF₃O₄Si. It is a member of the transition metal carbonyl family, characterized by the presence of carbonyl (CO) ligands attached to a central metal atom. This compound is notable for its unique structure and reactivity, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Trifluorosilylcobalt tetracarbonyl can be synthesized through the reaction of cobalt carbonyl complexes with trifluorosilane. The typical reaction involves the use of cobalt tetracarbonyl as a starting material, which reacts with trifluorosilane under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the sensitive intermediates .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Industrial production would also focus on ensuring safety and minimizing environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: Trifluorosilylcobalt tetracarbonyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state cobalt complexes.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: The carbonyl ligands can be substituted by other ligands such as phosphines or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents such as hydrogen gas or hydrides are used.
Substitution: Ligand exchange reactions often involve the use of excess ligands and mild heating.
Major Products:
Oxidation: Higher oxidation state cobalt complexes.
Reduction: Lower oxidation state cobalt species.
Substitution: New organometallic complexes with different ligands.
Aplicaciones Científicas De Investigación
Trifluorosilylcobalt tetracarbonyl has several applications in scientific research:
Biology: Its potential use in biological systems is being explored, particularly in the study of metal-carbonyl interactions with biomolecules.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, especially in the field of metal-based drugs.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism by which trifluorosilylcobalt tetracarbonyl exerts its effects involves the coordination of the carbonyl ligands to the central cobalt atom. This coordination creates a stable complex that can undergo various chemical transformations. The molecular targets and pathways involved include interactions with other metal centers, ligands, and substrates in catalytic cycles .
Comparación Con Compuestos Similares
- Trichlorosilylcobalt tetracarbonyl
- Trimethylsilylcobalt tetracarbonyl
- Cobalt tetracarbonyl
Comparison: Trifluorosilylcobalt tetracarbonyl is unique due to the presence of the trifluorosilyl group, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness influences its reactivity, stability, and applications in various fields .
Propiedades
Número CAS |
15693-79-5 |
|---|---|
Fórmula molecular |
C4CoF3O4Si |
Peso molecular |
256.05 g/mol |
InChI |
InChI=1S/4CO.Co.F3Si/c4*1-2;;1-4(2)3 |
Clave InChI |
CZSILKLDMPCKGR-UHFFFAOYSA-N |
SMILES canónico |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].F[Si](F)F.[Co] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




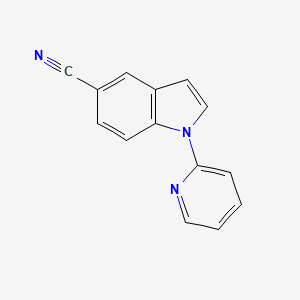
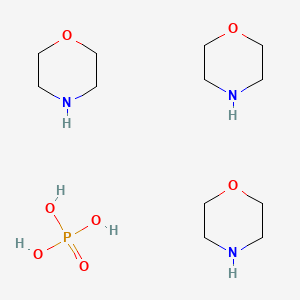


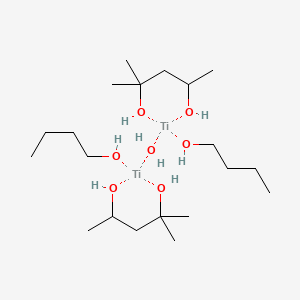
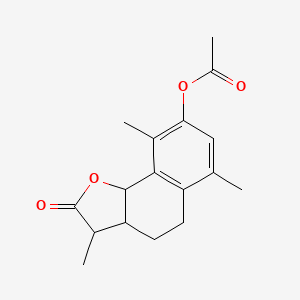
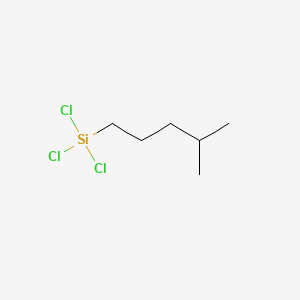
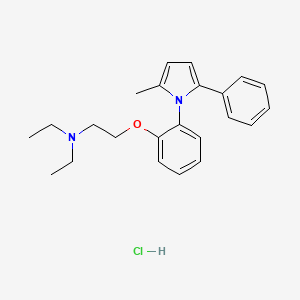
![4-[(3R,10S,12S,13R,17R)-3,12-dihydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B13735229.png)

